molecular formula C15H14ClNO4S B2546960 4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 359409-85-1

4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No. B2546960
CAS RN: 359409-85-1
M. Wt: 339.79
InChI Key: SPWOGQXKCSXMRO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C15H14ClNO4S and its molecular weight is 339.79. More detailed structural information might be available in specialized chemical databases or literature.

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamides, including structures similar to 4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid, have been explored for their potential as selective antagonists for various receptors. For example, heteroaryl sulfonamides have been discovered as new EP1 receptor selective antagonists, indicating potential applications in drug development for diseases mediated by this receptor (Naganawa et al., 2006). Additionally, sulfonamides have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential for new antibiotic agents (Dineshkumar & Thirunarayanan, 2019).

Material Science Applications

In the field of material science, sulfonated polyimide membranes derived from sulfonated diamines, akin to the structural features of this compound, have shown promise for applications in fuel cells. These membranes offer high proton conductivity and low methanol permeability, making them suitable for direct methanol fuel cell applications (Zhai et al., 2007).

Analytical Chemistry Applications

In analytical chemistry, the transformation mechanisms of benzophenone-4 in chlorination disinfection processes have been investigated, which is relevant for understanding the environmental fate of similar compounds. This research provides insights into the potential environmental impact and degradation pathways of sulfonamide-based UV filters in water treatment systems (Xiao et al., 2013).

properties

IUPAC Name

4-[(3-chloro-N-methylsulfonylanilino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-22(20,21)17(14-4-2-3-13(16)9-14)10-11-5-7-12(8-6-11)15(18)19/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWOGQXKCSXMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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